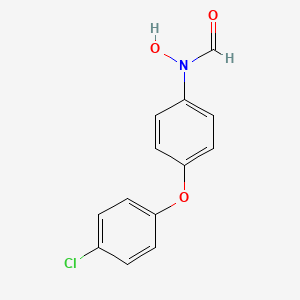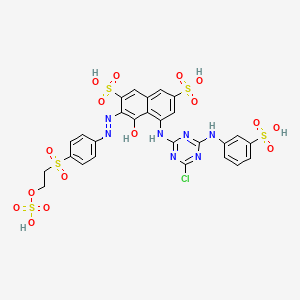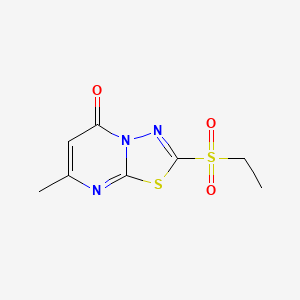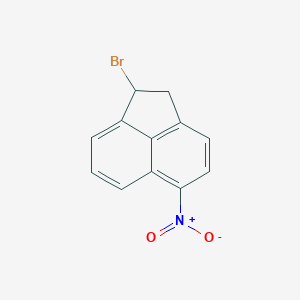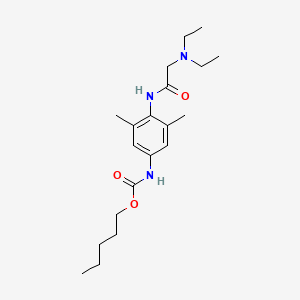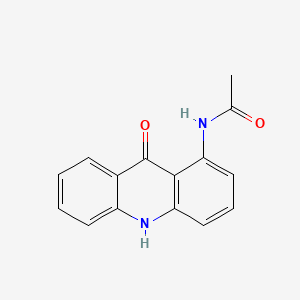
Acetamide, N-(9,10-dihydro-9-oxo-1-acridinyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetamide, N-(9,10-dihydro-9-oxo-1-acridinyl)- is a chemical compound known for its unique structure and properties. It belongs to the class of acridine derivatives, which are known for their diverse applications in various fields, including chemistry, biology, and medicine. The compound’s structure features an acridine moiety, which is a tricyclic aromatic system, fused with an acetamide group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(9,10-dihydro-9-oxo-1-acridinyl)- typically involves the reaction of acridone with acetic anhydride under specific conditions. The reaction is carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the acetylation process. The reaction mixture is heated to a temperature of around 100-120°C for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of Acetamide, N-(9,10-dihydro-9-oxo-1-acridinyl)- follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The reaction mixture is continuously stirred and monitored for temperature and pH to optimize the reaction efficiency.
化学反応の分析
Types of Reactions
Acetamide, N-(9,10-dihydro-9-oxo-1-acridinyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: It can be reduced to form dihydro derivatives.
Substitution: The acetamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can react with the acetamide group under mild conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted acridine derivatives.
科学的研究の応用
Acetamide, N-(9,10-dihydro-9-oxo-1-acridinyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its therapeutic properties, including its ability to inhibit certain enzymes.
Industry: Utilized in the production of dyes and pigments due to its stable aromatic structure.
作用機序
The mechanism of action of Acetamide, N-(9,10-dihydro-9-oxo-1-acridinyl)- involves its interaction with specific molecular targets. The compound can intercalate into DNA, disrupting the normal function of the genetic material. This intercalation can inhibit the activity of enzymes such as topoisomerases, which are essential for DNA replication and transcription. Additionally, the compound can generate reactive oxygen species, leading to oxidative stress and cell death.
類似化合物との比較
Similar Compounds
Acridine Orange: A similar acridine derivative used as a fluorescent dye.
Proflavine: Another acridine derivative with antimicrobial properties.
Amsacrine: An acridine derivative used as an anticancer agent.
Uniqueness
Acetamide, N-(9,10-dihydro-9-oxo-1-acridinyl)- is unique due to its specific acetamide substitution, which imparts distinct chemical and biological properties. Unlike other acridine derivatives, this compound exhibits a unique combination of DNA intercalation and enzyme inhibition, making it a valuable tool in both research and therapeutic applications.
特性
CAS番号 |
148902-85-6 |
|---|---|
分子式 |
C15H12N2O2 |
分子量 |
252.27 g/mol |
IUPAC名 |
N-(9-oxo-10H-acridin-1-yl)acetamide |
InChI |
InChI=1S/C15H12N2O2/c1-9(18)16-12-7-4-8-13-14(12)15(19)10-5-2-3-6-11(10)17-13/h2-8H,1H3,(H,16,18)(H,17,19) |
InChIキー |
YUUATMGTPBHZLR-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC1=CC=CC2=C1C(=O)C3=CC=CC=C3N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




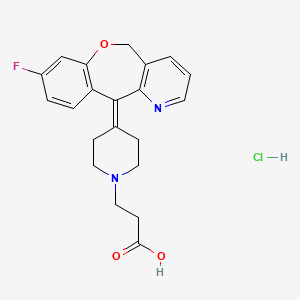
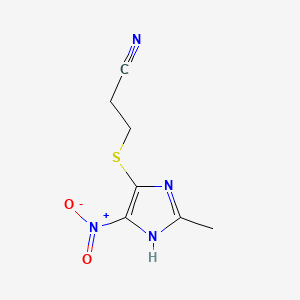

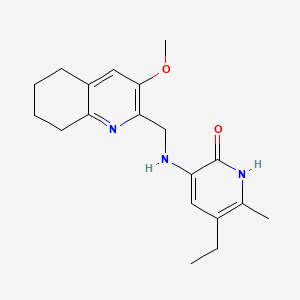
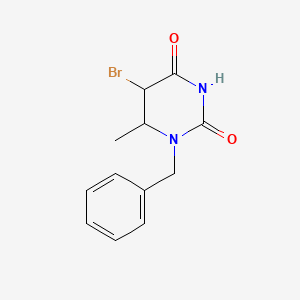
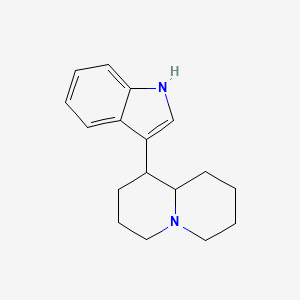
![cobalt(3+);4-[[3-(dioxidoamino)-6-oxocyclohexa-2,4-dien-1-ylidene]hydrazinylidene]-5-methyl-2-phenylpyrazol-3-one;hydron;2-[(3-methyl-5-oxido-1-phenylpyrazol-4-yl)diazenyl]benzoate](/img/structure/B12795586.png)
